molecular formula C6H9ClN2S B566110 5-(Methylthio)pyridin-2-amine hydrochloride CAS No. 909711-79-1

5-(Methylthio)pyridin-2-amine hydrochloride

Cat. No.: B566110
CAS No.: 909711-79-1
M. Wt: 176.662
InChI Key: VCCHRSGRRBQQGX-UHFFFAOYSA-N
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Description

5-(Methylthio)pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C6H8N2S·HCl and a molecular weight of 176.67 g/mol . It is a derivative of pyridine, featuring a methylthio group at the 5-position and an amine group at the 2-position. This compound is commonly used in biochemical research and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylthio)pyridin-2-amine hydrochloride typically involves the introduction of a methylthio group to a pyridine ring followed by the addition of an amine group. One common method involves the reaction of 2-chloropyridine with sodium methylthiolate to introduce the methylthio group. This is followed by the substitution of the chlorine atom with an amine group using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(Methylthio)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Ammonia, primary or secondary amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-(Methylthio)pyridin-2-amine hydrochloride is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(Methylthio)pyridin-2-amine hydrochloride depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. The molecular targets and pathways involved vary based on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methylthio)pyridin-2-amine hydrochloride is unique due to the presence of both the methylthio and amine groups, which confer distinct chemical reactivity and versatility in various applications. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in research and industrial contexts.

Properties

IUPAC Name

5-methylsulfanylpyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S.ClH/c1-9-5-2-3-6(7)8-4-5;/h2-4H,1H3,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCHRSGRRBQQGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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